![molecular formula C22H20N2O3S B2915890 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 888410-36-4](/img/structure/B2915890.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the coupling of the thiazole and benzodioxane fragments. Researchers have employed various techniques such as IR , 1H NMR , 13C NMR , and EI-MS spectroscopy to confirm the structures of the synthesized derivatives .
Scientific Research Applications
Synthesis and Characterization
Research on related compounds demonstrates advanced synthetic methods and characterizations, contributing to the development of novel compounds with potential biological activities. For instance, the synthesis and reactivity of benzo[e][1,3]benzothiazole derivatives have been explored, emphasizing electrophilic substitution reactions as a method to produce variously substituted molecules for further pharmacological testing (Aleksandrov & El’chaninov, 2017). Similarly, efforts to synthesize derivatives of naphthalene and chroman rings as inhibitors of thromboxane A2 synthase highlight the compound's relevance in medicinal chemistry research (Cozzi et al., 1991).
Antimicrobial and Anticancer Properties
Several studies focus on the antimicrobial and anticancer properties of related compounds. For example, novel analogs with the benzo[d]thiazolyl moiety have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Furthermore, compounds incorporating the dihydronaphthalene structure have been evaluated for their cytotoxicity against cancer cell lines, demonstrating the potential for cancer therapy (Haiba et al., 2014).
Advanced Materials and Chemical Reactions
Research also extends to the development of advanced materials and novel chemical reactions. For instance, TEMPO-catalyzed electrochemical C–H thiolation processes provide a new pathway to synthesize benzothiazoles and thiazolopyridines, compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
It’s worth noting that compounds with similar structures have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound may interact with these enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in.
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(17-6-5-14-3-1-2-4-15(14)11-17)24-22-23-18(13-28-22)16-7-8-19-20(12-16)27-10-9-26-19/h5-8,11-13H,1-4,9-10H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSQLLMSBNEKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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